Dicyclohexyl Peroxydicarbonate (CAS 1561-49-5): A Comprehensive Technical Guide
Dicyclohexyl Peroxydicarbonate (CAS 1561-49-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl peroxydicarbonate, with a CAS number of 1561-49-5, is an organic peroxide that serves as a potent free-radical initiator in various polymerization processes.[1] Its utility is most prominent in the production of polymers such as polyvinyl chloride (PVC). This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a polymerization initiator, and comprehensive safety and handling procedures.
Physicochemical Properties
Dicyclohexyl peroxydicarbonate is a white solid powder with a melting point of 44-46°C (for >97% purity).[2] It is characterized by its thermal instability, with a decomposition temperature of 42°C.[2] The molecule possesses a peroxy linkage (-O-O-) that readily undergoes homolytic cleavage upon heating to generate free radicals, which is the basis for its function as a polymerization initiator.[1]
Solubility
This compound is insoluble in water but exhibits solubility in a range of organic solvents. It is slightly soluble in ethanol (B145695) and aliphatic hydrocarbons, and more readily soluble in ketones, esters, aromatic solvents, and chlorinated hydrocarbons.[2] While precise quantitative solubility data is not extensively available in public literature, its application in various solvent systems implies significant solubility in those media.[3]
Table 1: Physical and Chemical Properties of Dicyclohexyl Peroxydicarbonate
| Property | Value | Reference(s) |
| CAS Number | 1561-49-5 | [4] |
| Molecular Formula | C₁₄H₂₂O₆ | [1] |
| Molecular Weight | 286.32 g/mol | [4] |
| Appearance | White solid powder | [2] |
| Melting Point | 44-46 °C | [2] |
| Decomposition Temperature | 42 °C | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in ketones, esters, aromatic solvents, and chlorinated hydrocarbons; slightly soluble in ethanol and aliphatic hydrocarbons. | [2] |
Synthesis
Dicyclohexyl peroxydicarbonate is typically synthesized through the reaction of cyclohexyl chloroformate with a peroxide source, such as hydrogen peroxide, under alkaline conditions.[5]
Experimental Protocol: Synthesis of Dicyclohexyl Peroxydicarbonate
Materials:
-
Cyclohexyl chloroformate
-
Hydrogen peroxide (30-50% aqueous solution)
-
Sodium hydroxide (B78521) (or other suitable base)
-
Water
-
Organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
An aqueous solution of sodium hydroxide is prepared and cooled in an ice bath.
-
To this cooled alkaline solution, a stoichiometric amount of hydrogen peroxide is added slowly while maintaining the low temperature.
-
Cyclohexyl chloroformate is then added dropwise to the stirred, cooled alkaline peroxide solution. The reaction temperature should be maintained below 10°C to prevent premature decomposition of the product.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.
-
The organic layer containing the dicyclohexyl peroxydicarbonate is then separated from the aqueous layer.
-
The organic layer is washed with cold water and then with a cold, dilute acid solution to neutralize any remaining base, followed by another wash with cold water.
-
The washed organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure at a low temperature to yield the dicyclohexyl peroxydicarbonate product.
Note: This is a generalized procedure. Reaction conditions, such as temperature, concentration, and reaction time, may need to be optimized for specific laboratory settings and desired product purity.
Caption: Synthesis workflow for dicyclohexyl peroxydicarbonate.
Applications in Polymerization
The primary application of dicyclohexyl peroxydicarbonate is as a free-radical initiator for the polymerization of various monomers, most notably vinyl chloride.[1] Its decomposition rate, which is temperature-dependent, is a critical factor in controlling the polymerization reaction.
Mechanism of Initiation
Upon heating, dicyclohexyl peroxydicarbonate undergoes homolytic cleavage of the peroxide bond to form two cyclohexyloxycarboxy radicals. These radicals can then initiate polymerization by adding to a monomer unit, or they can undergo further decomposition by losing carbon dioxide to form cyclohexyl radicals, which can also initiate polymerization.
Caption: Polymerization initiation mechanism.
Thermal Decomposition and Half-Life
Table 2: Half-Life of Di-(4-tert-butyl-cyclohexyl)-peroxydicarbonate
| Temperature (°C) | Half-Life (hours) |
| 48 | 10 |
| 64 | 1 |
| 98 | 0.0167 (1 min) |
Note: This data is for a similar compound and should be used as an estimation.
The thermal decomposition of organic peroxides can be described by Arrhenius parameters (activation energy and pre-exponential factor), which allow for the calculation of the decomposition rate constant at different temperatures.[7]
Experimental Protocol: Suspension Polymerization of Vinyl Chloride
This protocol provides a general procedure for the suspension polymerization of vinyl chloride using a free-radical initiator like dicyclohexyl peroxydicarbonate.
Materials and Equipment:
-
Vinyl chloride monomer (VCM)
-
Dicyclohexyl peroxydicarbonate
-
Deionized water
-
Suspending agent (e.g., polyvinyl alcohol)
-
Polymerization reactor equipped with a stirrer, temperature control system, and pressure gauge
-
Vacuum pump
-
Nitrogen gas supply
Procedure:
-
Reactor Preparation: The polymerization reactor is charged with deionized water and the suspending agent. The mixture is stirred to dissolve the suspending agent.
-
Deoxygenation: The reactor is sealed and purged with nitrogen to remove oxygen, which can inhibit the polymerization reaction. A vacuum/nitrogen purge cycle can be used for efficient oxygen removal.[8]
-
Initiator and Monomer Charging: The dicyclohexyl peroxydicarbonate initiator is dissolved in the vinyl chloride monomer. This solution is then carefully charged into the sealed and deoxygenated reactor.
-
Polymerization: The reactor is heated to the desired polymerization temperature (typically in the range of 50-70°C for this type of initiator). The temperature is maintained throughout the reaction, and the mixture is continuously stirred to maintain the suspension of monomer droplets.[9][10] The progress of the reaction can be monitored by the drop in pressure as the liquid monomer is converted to the solid polymer.
-
Termination: Once the desired conversion is achieved (often indicated by a specific pressure drop), the reaction is terminated by cooling the reactor. A short-stopping agent can also be added.[11]
-
Monomer Recovery: Unreacted vinyl chloride monomer is safely vented and recovered.
-
Product Isolation and Purification: The resulting PVC slurry is filtered to separate the polymer beads from the aqueous phase. The beads are then washed with deionized water and dried in an oven at a temperature below the glass transition temperature of PVC (e.g., 50-60°C).[8]
Caption: Workflow for suspension polymerization of vinyl chloride.
Safety and Handling
Dicyclohexyl peroxydicarbonate is a hazardous material and must be handled with extreme caution.
-
Thermal Sensitivity: It is highly sensitive to heat and can decompose violently or explosively, especially at temperatures above its decomposition temperature.[2][12] It should be stored in a cool, temperature-controlled environment.
-
Shock and Friction Sensitivity: Explosions have been reported due to shock, heat, or friction.[12]
-
Incompatibilities: Contact with amines, certain metals, strong acids, bases, and reducing agents can accelerate its decomposition.[2][12]
-
Hazards: It is classified as a flammable solid and an organic peroxide. It can cause skin and serious eye irritation.[4]
Table 3: Safety and Hazard Information
| Hazard | Description | GHS Classification |
| Flammability | Heating may cause a fire. | Organic Peroxide Type C |
| Explosive Hazard | Decomposes violently or explosively at elevated temperatures or due to shock/friction. | H242: Heating may cause a fire |
| Skin Irritation | Causes skin irritation. | H315: Causes skin irritation |
| Eye Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | H412: Harmful to aquatic life with long lasting effects |
Self-Accelerating Decomposition Temperature (SADT): The SADT is the lowest temperature at which self-accelerating decomposition may occur for a substance in its packaging. For di-2-ethylhexyl peroxydicarbonate, a similar compound, the SADT for the most concentrated product (75%) is 5°C.[13] This highlights the critical need for temperature-controlled storage and transport.
Storage and Handling:
-
Store in a well-ventilated, cool, and dry place, away from heat sources and direct sunlight.
-
Keep away from incompatible materials.
-
Use non-sparking tools and explosion-proof equipment.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.
-
In case of a spill, do not use combustible materials for cleanup. Use inert, damp, non-combustible materials.[12]
Conclusion
Dicyclohexyl peroxydicarbonate is a valuable but hazardous chemical intermediate, primarily used as a free-radical initiator in the polymer industry. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and safe utilization in research and industrial applications. This guide provides a comprehensive overview to assist researchers, scientists, and drug development professionals in their work with this compound.
References
- 1. CAS 1561-49-5: Dicyclohexyl peroxydicarbonate | CymitQuimica [cymitquimica.com]
- 2. Dicyclohexyl peroxydicarbonate(technically pure) | 1561-49-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Dicyclohexyl peroxydicarbonate | C14H22O6 | CID 73797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3499919A - 4 - alkyl and cyclohexyl alkyl dicyclohexyl peroxydicarbonates - Google Patents [patents.google.com]
- 6. pergan.com [pergan.com]
- 7. journalajst.com [journalajst.com]
- 8. benchchem.com [benchchem.com]
- 9. ES2286080T3 - PREPARATION OF A POLI (VINYL CHLORIDE). - Google Patents [patents.google.com]
- 10. JP2012515825A - Vinyl chloride polymerization method - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. DICYCLOHEXYL PEROXYDICARBONATE, [TECHNICALLY PURE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. arkema.com [arkema.com]
